molecular formula C15H22N2O2 B6152150 tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate CAS No. 1782720-91-5

tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate

Cat. No.: B6152150
CAS No.: 1782720-91-5
M. Wt: 262.35 g/mol
InChI Key: JWQMHIHZMPBTSY-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-phenylpyrrolidine-1-carboxylate: is an organic compound with the molecular formula C15H22N2O2 It is a derivative of pyrrolidine, featuring a tert-butyl ester group, an amino group, and a phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to handle bulk quantities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-amino-3-phenylpyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 3-amino-2-phenylpyrrolidine-1-carboxylate
  • tert-Butyl 3-aminopyrrolidine-1-carboxylate

Comparison:

  • tert-Butyl 3-amino-3-phenylpyrrolidine-1-carboxylate is unique due to the presence of both an amino group and a phenyl group on the pyrrolidine ring, which imparts distinct chemical and biological properties.
  • tert-Butyl 3-amino-2-phenylpyrrolidine-1-carboxylate differs in the position of the phenyl group, which can affect its reactivity and interactions.
  • tert-Butyl 3-aminopyrrolidine-1-carboxylate lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.

Properties

CAS No.

1782720-91-5

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-9-15(16,11-17)12-7-5-4-6-8-12/h4-8H,9-11,16H2,1-3H3

InChI Key

JWQMHIHZMPBTSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)N

Purity

95

Origin of Product

United States

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